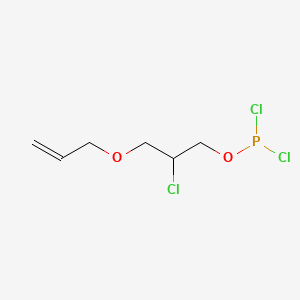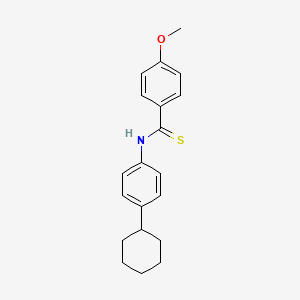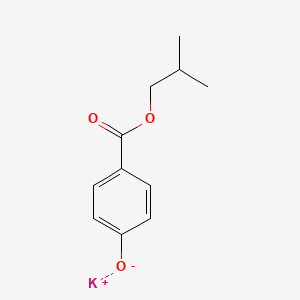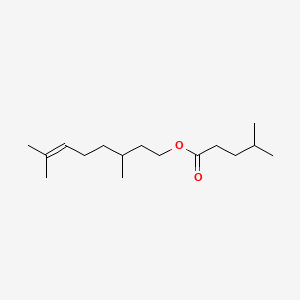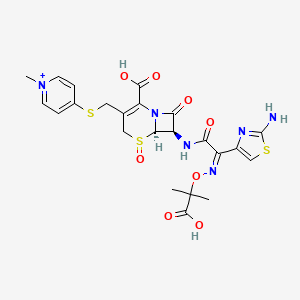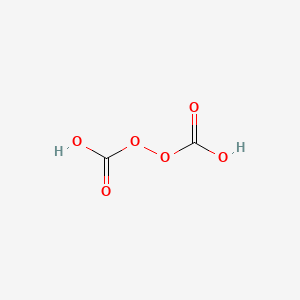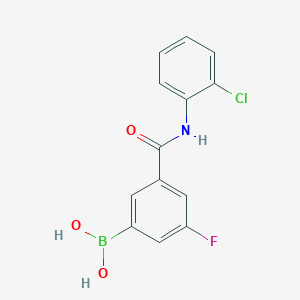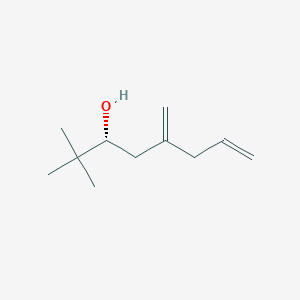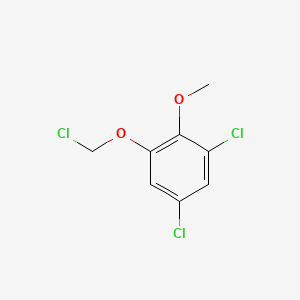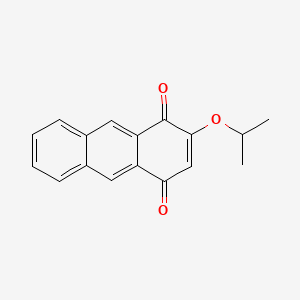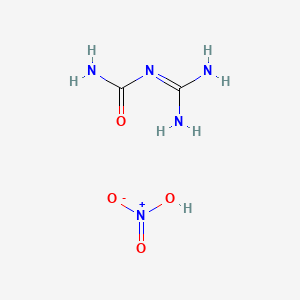
Amidinourea nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amidinourea nitrate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications It is a derivative of amidinourea, which is known for its biological activities and structural versatility
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of amidinourea nitrate typically involves the reaction of amidinourea with nitric acid. The process is carried out under controlled conditions to ensure the formation of the desired nitrate salt. The reaction can be represented as follows: [ \text{Amidinourea} + \text{HNO}_3 \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps such as purification, crystallization, and drying to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Amidinourea nitrate can undergo various chemical reactions, including:
Oxidation: The nitrate component can participate in oxidation reactions, potentially forming nitrogen oxides.
Reduction: Under certain conditions, this compound can be reduced to form different nitrogen-containing compounds.
Substitution: The amidinourea moiety can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitrogen oxides, while reduction could produce amines or other nitrogenous compounds.
Applications De Recherche Scientifique
Amidinourea nitrate has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other nitrogen-containing compounds.
Biology: Amidinourea derivatives have shown potential as antifungal and antibacterial agents.
Mécanisme D'action
The mechanism of action of amidinourea nitrate involves its interaction with molecular targets and pathways within biological systems. For instance, amidinourea derivatives have been shown to inhibit the replication of herpes simplex viruses by interfering with the early stages of the viral replication cycle . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative.
Comparaison Avec Des Composés Similaires
Amidinourea: The parent compound, known for its biological activities.
Guanidine: Another nitrogen-containing compound with similar reactivity.
Nitroguanidine: A compound with both nitrate and guanidine functionalities, used in explosives and propellants.
Uniqueness: Amidinourea nitrate stands out due to its combined properties of amidinourea and nitrate. This combination enhances its reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its biological activities make it a versatile compound for research and industrial use.
Propriétés
Numéro CAS |
31516-52-6 |
|---|---|
Formule moléculaire |
C2H7N5O4 |
Poids moléculaire |
165.11 g/mol |
Nom IUPAC |
diaminomethylideneurea;nitric acid |
InChI |
InChI=1S/C2H6N4O.HNO3/c3-1(4)6-2(5)7;2-1(3)4/h(H6,3,4,5,6,7);(H,2,3,4) |
Clé InChI |
IZZMCZQTOXJJLZ-UHFFFAOYSA-N |
SMILES canonique |
C(=NC(=O)N)(N)N.[N+](=O)(O)[O-] |
Numéros CAS associés |
7526-21-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



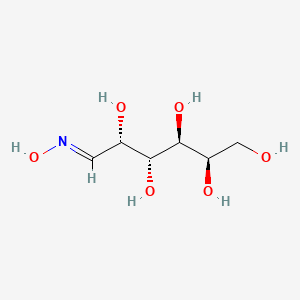
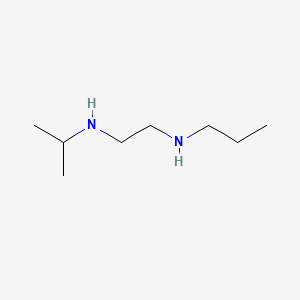
![N-[[4-(formamidomethyl)cyclohexyl]methyl]formamide](/img/structure/B12647396.png)
